molecular formula C22H16N4O4 B2701932 (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327175-51-8

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2701932
CAS No.: 1327175-51-8
M. Wt: 400.394
InChI Key: DAMLXXWLNKPOHC-LVWGJNHUSA-N
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Description

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with a carbamoylphenyl group and a pyridinyl group, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the carbamoylphenyl and pyridinyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired products.

Major Products

Scientific Research Applications

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives with different functional groups, such as:

  • (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-3-yl)-2H-chromene-3-carboxamide

Uniqueness

The uniqueness of (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a chromene core with carbamoylphenyl and pyridinyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-carbamoylphenyl)imino-7-hydroxy-N-pyridin-2-ylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c23-20(28)13-4-7-15(8-5-13)25-22-17(21(29)26-19-3-1-2-10-24-19)11-14-6-9-16(27)12-18(14)30-22/h1-12,27H,(H2,23,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMLXXWLNKPOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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